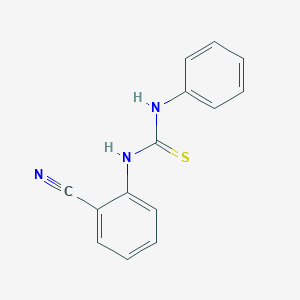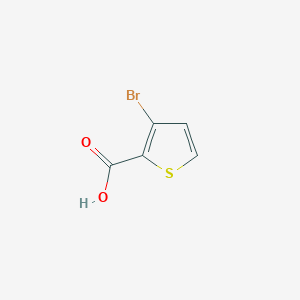
3-Bromothiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Bromothiophene-2-carboxylic acid is a chemical compound with the empirical formula C5H3BrO2S . It has a molecular weight of 207.05 g/mol . It is a solid substance with a melting point of 197-201 °C .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with a bromine atom attached at the 3rd position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic cyclization strategies to form lactams and ene-imines . It can also undergo oxidation reactions .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 197-201 °C . It has a molecular weight of 207.05 g/mol and an empirical formula of C5H3BrO2S .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : The sodium salt of 3-bromothiophen-2-carboxylic acids is used in reactions with carbanions, yielding products like ethyl esters of homophthalic acid analogues and facilitating the synthesis of thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).
Spasmolytic Activity and Structural Studies : Novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid show good spasmolytic effects. These compounds were structurally analyzed and their electronic properties studied using density functional theory (DFT) calculations (Rasool et al., 2020).
Polymer Synthesis and Characterization : Terthiophene-3′-carboxylic acid, prepared from 3′-bromothiophene, serves as a starting material for synthesizing functionalized polyterthiophenes. These polymers demonstrate increased conductivity in a fully oxidized state and fast electrochromic switching (Lee, Shim, & Shin, 2002).
Organic Synthesis Applications : 3-Bromothiophene is used as an organic intermediate in the synthesis of various thiophene polymers, offering routes to diverse organic compounds (Wang Deng-yu, 2004).
Electrochemical Coupling : 2- and 3-bromothiophene can be coupled with alkyl and alkenyl halides in a nickel-catalyzed electrochemical reaction, showing efficient coupling and potential for synthesis applications (Durandetti, Périchon, & Nédélec, 1997).
Synthesis of Condensed Thienocoumarins : Bromothiophene-2- and 3-carboxylates are used in Suzuki–Miyaura reactions to develop chromen-4-ones with a fused thiophene ring, demonstrating a concise approach to synthesizing these compounds (Iaroshenko et al., 2012).
Photochemical Behaviour Studies : The photochemical behavior of 5-bromothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate was investigated, leading to the synthesis of 5-arylthiophene-2-carboxylic esters, and providing insights into their reactivity and potential applications (D’Auria et al., 1989).
Cationic Polymerization : Bronsted acids were found effective in catalyzing the cationic chain-growth polymerization of 2-halogenated-3-substituted-thiophenes, demonstrating a new method for preparing highly conductive poly(alkylthiothiophene)s (Balasubramanian et al., 2014).
Safety and Hazards
3-Bromothiophene-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As a brominated thiophene derivative, it likely participates in reactions as an electrophile, with the bromine atom serving as a leaving group . The carboxylic acid moiety can also engage in various reactions, such as esterification or amide bond formation .
Biochemical Pathways
It’s known that the compound can be used to synthesize a range of diverse heterocycles . These heterocyclic compounds could potentially interfere with various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromothiophene-2-carboxylic acid is currently not available. As a small, polar molecule, it’s reasonable to speculate that it might be well-absorbed and could distribute throughout the body. These properties can be significantly influenced by factors such as the compound’s pka, lipophilicity, and the presence of transporters .
Result of Action
Given its use as a synthetic intermediate, the effects of this compound would likely depend on the specific molecules it’s used to produce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability . .
Propriétés
IUPAC Name |
3-bromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLWBUTTMNMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372328 | |
| Record name | 3-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7311-64-0 | |
| Record name | 3-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 3-Bromothiophene-2-carboxylic acid?
A1: this compound serves as a valuable precursor in various organic reactions, particularly in the synthesis of complex heterocyclic compounds. For instance, it plays a crucial role in the Hurtley reaction, enabling the preparation of pyridyl thienopyridines like 5-phenyl-7-(pyridin-2-yl)thieno[2,3-c]pyridine (L1) []. This reaction involves condensing the acid with diketones, followed by ring closure and cross-coupling reactions.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both a bromine atom and a carboxylic acid group on the thiophene ring significantly influences the reactivity of this compound. The bromine atom allows for further functionalization via metal-halogen exchange reactions, enabling the generation of organolithium species []. These reactive intermediates can then be utilized in various transformations, such as additions to electrophiles like chalcogenoxanthones []. Meanwhile, the carboxylic acid group offers a site for further derivatization and can participate in hydrogen bonding interactions [, ].
Q3: Can you provide examples of heterocyclic systems synthesized using this compound?
A3: Researchers have successfully employed this compound in the synthesis of diverse heterocyclic systems. One example includes its application in creating benzo[c]coumarin derivatives []. The Hurtley condensation of this compound with resorcinols provides access to a library of fluorescent dyes with tunable properties []. Additionally, it serves as a building block for synthesizing cocrystals with compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine, exhibiting interesting supramolecular architectures stabilized by hydrogen bonds and halogen bonds [].
Q4: What analytical techniques are typically used to characterize this compound and its derivatives?
A4: Characterization of this compound and its derivatives commonly involves techniques like single-crystal X-ray diffraction to determine their solid-state structures []. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for elucidating their chemical structures and purity. For compounds exhibiting interesting photophysical properties, UV-Vis absorption and fluorescence spectroscopy are employed to investigate their optical behavior [].
Q5: Are there any reported challenges or limitations associated with the use of this compound in synthesis?
A5: While a versatile building block, the use of this compound can present certain challenges. For instance, the overall yields of reactions involving this compound can vary significantly depending on the specific transformation and reaction conditions. In some cases, achieving high yields may require optimization of reaction parameters and careful control of reaction conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

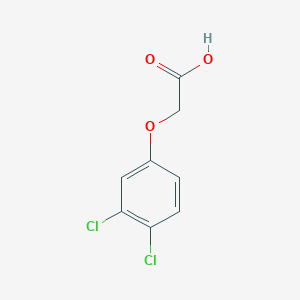
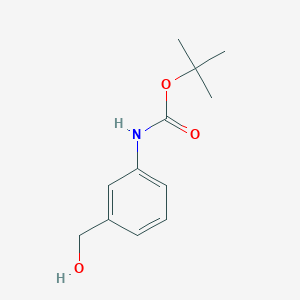

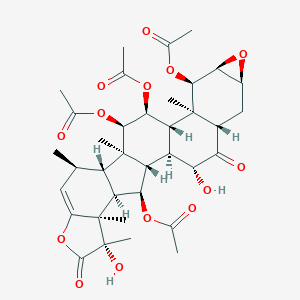
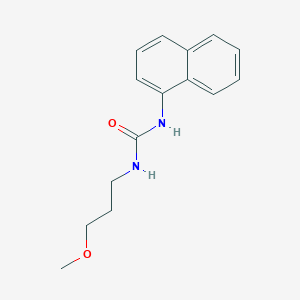
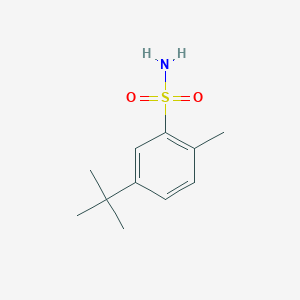
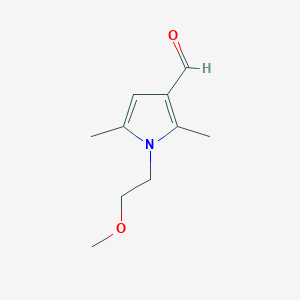
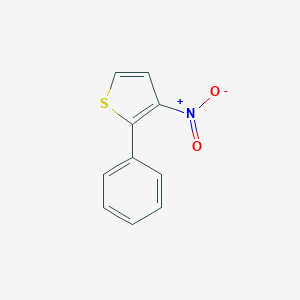
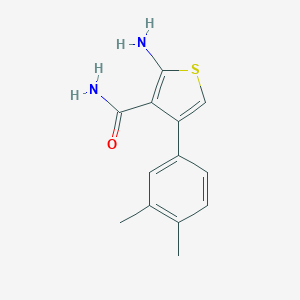

![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)


